AR420626 is a selective agonist of the free fatty acid receptor 3 (FFA3), also known as GPR41. [, , , , , , ] This receptor belongs to a family of G protein-coupled receptors (GPCRs) and is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [, , , , , ] AR420626 exhibits higher selectivity for FFA3 compared to other SCFA receptors like FFA2 (GPR43). [, , , , ] Researchers utilize AR420626 as a pharmacological tool to investigate the physiological roles of FFA3 in various biological processes. [, , , , , , ]
The synthesis of AR420626 involves complex organic chemistry techniques aimed at constructing its specific molecular framework. While detailed synthetic pathways are not extensively documented in the available literature, it is generally understood that such compounds are synthesized through multi-step reactions involving key intermediates.
The synthesis typically includes:
AR420626 is characterized by a distinct molecular structure that contributes to its biological activity. The compound features a tetrahydroquinolone core, which is essential for its interaction with G protein-coupled receptors.
This structural configuration allows AR420626 to engage selectively with GPR41/FFA3, influencing downstream signaling pathways related to cell proliferation and apoptosis .
AR420626 participates in various chemical reactions that underline its pharmacological effects. Key reactions include:
The effectiveness of AR420626 in inducing apoptosis has been demonstrated through assays measuring caspase activation and TNF-alpha expression levels. For example, flow cytometry analyses reveal increased levels of cleaved caspases upon treatment with AR420626, indicating its role in promoting programmed cell death .
The mechanism by which AR420626 exerts its effects involves several steps:
AR420626 has potential applications primarily within scientific research focused on cancer therapy:
AR420626 (N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide) is a synthetic small-molecule agonist that selectively targets GPR41/FFA3, a Gi/o-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate [1] [2]. FFA3 is expressed in metabolic tissues (e.g., adipose, pancreatic β-cells), immune cells, and the enteric nervous system, where it modulates insulin secretion, inflammation, and gut motility [4] [8]. AR420626 activates FFA3 at nanomolar concentrations (EC50 = 117–180 nM), triggering intracellular calcium mobilization and inhibition of adenylyl cyclase via Gi/o signaling [6] [9]. This receptor is implicated in cancer, diabetes, and immune regulation, making AR420626 a key pharmacological tool for probing FFA3 pathophysiology [1] [4].
FFA3 belongs to the class A GPCR family, characterized by a seven-transmembrane helix (7TM) topology. AR420626 binds to an allosteric site within the receptor’s transmembrane domain (TMD), distinct from the orthosteric site used by endogenous SCFAs [7] [10]. Key interactions include:
This binding induces a conformational change in the intracellular loop 3 (ICL3), facilitating Gi/o protein coupling [10]. Unlike endogenous ligands, AR420626 stabilizes a unique active-state conformation that enhances β-arrestin recruitment in heterodimeric FFA2-FFA3 complexes [7].
Table 1: Key Binding Interactions of AR420626 with FFA3
Amino Acid Residue | Transmembrane Helix | Interaction Type | Role in Activation |
---|---|---|---|
Arg211 | TM5 | Hydrogen bonding | Stabilizes ligand orientation |
Glu288 | TM6 | Hydrogen bonding | Polar anchor for furan group |
Val112 | TM3 | Hydrophobic packing | Binds dichlorophenyl moiety |
Leu184 | TM4 | Hydrophobic packing | Enhances ligand affinity |
Phe277 | TM6 | Hydrophobic stacking | Contributes to selectivity |
AR420626 exhibits >100-fold selectivity for FFA3 over other FFAR subtypes, confirmed by functional assays:
This selectivity arises from structural divergences in the extracellular loop 2 (ECL2) and TM6, where FFA3 harbors a unique acidic residue (Glu288) absent in FFA2 [7]. Additionally, AR420626’s dichlorophenyl group sterically clashes with FFA2’s larger orthosteric pocket [6].
Table 2: Selectivity Profile of AR420626 Across FFAR Subtypes
Receptor Subtype | Endogenous Ligands | AR420626 EC50 | Selectivity Ratio (vs. FFA3) | Functional Assay |
---|---|---|---|---|
FFA3 (GPR41) | Acetate, propionate | 117 nM | 1.0 (Reference) | Calcium mobilization |
FFA2 (GPR43) | Acetate, propionate | >30 μM | >256 | cAMP inhibition |
FFA1 (GPR40) | Medium-chain FFAs | >10 μM | >85 | Insulin secretion assay |
FFA4 (GPR120) | Long-chain FFAs | >25 μM | >213 | β-Arrestin recruitment |
AR420626 demonstrates superior potency and metabolic stability compared to endogenous SCFAs:
In vivo, AR420626 (0.1 mg/kg) suppresses HepG2 xenograft growth by 60%—an effect unattainable with SCFAs due to poor bioavailability [2] [9].
Table 3: Functional Comparison of AR420626 and Endogenous SCFAs at FFA3
Ligand | Binding Affinity (Ki) | Calcium Mobilization (EC50) | cAMP Inhibition (EC50) | HDAC Inhibition Efficacy |
---|---|---|---|---|
AR420626 | 86 nM | 180 nM | 1.2 μM | 95% at 25 μM (HepG2 cells) |
Propionate | 3.2 mM | 3.5 mM | 4.1 mM | 40% at 5 mM |
Butyrate | 1.8 mM | 2.1 mM | 2.4 mM | 55% at 5 mM |
Acetate | >10 mM | >10 mM | >10 mM | <20% at 5 mM |
Compound Synonyms for AR420626
Synonym | Source |
---|---|
N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | [6] [9] |
AR-420626 | [6] |
FFA3 agonist (Tocris #6163) | [6] |
GPR41 agonist | [1] [2] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9